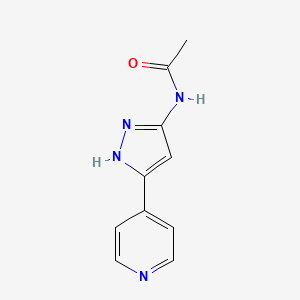
N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide
Cat. No. B8500403
M. Wt: 202.21 g/mol
InChI Key: QFJDBTQXCUXRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07531556B2
Procedure details


N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide (4.1 g, 20.3 mmol) was heated in 6N HCl (30 mL) overnight. Solution was concentrated in vacuum to afford the title compound (3.82 g , 96% yield) as a white hydrochloride salt. 1H NMR (d6-DMSO): 8.92-8.91 (2H, d), 8.43-8.42 (2H, d), 7.38-6.81 (1H, br s). FIA MS: MH+161.2, M−159.1.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:11][N:10]=[C:9]([NH:12]C(=O)C)[CH:8]=2)=[CH:3][CH:2]=1>Cl>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[NH:11][N:10]=[C:9]([NH2:12])[CH:8]=2)=[CH:5][CH:6]=1
|
Inputs


Step One
[Compound]
|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C1=CC(=NN1)NC(C)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Solution was concentrated in vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)C1=CC(=NN1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.82 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 117.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
